2-Methyloxazolo[4,5-c]pyridine-4-thiol

Catalog No.
S15854882
CAS No.
M.F
C7H6N2OS
M. Wt
166.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyloxazolo[4,5-c]pyridine-4-thiol

Product Name

2-Methyloxazolo[4,5-c]pyridine-4-thiol

IUPAC Name

2-methyl-5H-[1,3]oxazolo[4,5-c]pyridine-4-thione

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

InChI

InChI=1S/C7H6N2OS/c1-4-9-6-5(10-4)2-3-8-7(6)11/h2-3H,1H3,(H,8,11)

InChI Key

BPSDCBIIUOWKOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CNC2=S

2-Methyloxazolo[4,5-c]pyridine-4-thiol is a heterocyclic compound that features a unique fused structure comprising an oxazole ring and a pyridine ring, with a thiol functional group located at the 4-position of the pyridine. The compound has the molecular formula C7H6N2OSC_7H_6N_2OS and a molecular weight of approximately 166.19 g/mol. The presence of both nitrogen and sulfur in its structure contributes to its distinctive chemical properties and potential biological activities.

Typical of thiols and heterocycles. Notable reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex heterocycles, which may exhibit enhanced biological activity.

These reactions are essential for developing derivatives that may possess improved pharmacological properties.

Research indicates that compounds containing the oxazolo[4,5-c]pyridine moiety exhibit significant biological activities. Specifically, 2-Methyloxazolo[4,5-c]pyridine-4-thiol has been studied for its potential:

  • Antimicrobial Properties: Exhibiting activity against various bacterial strains.
  • Antioxidant Activity: The thiol group contributes to its ability to scavenge free radicals.
  • Anticancer Potential: Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.

Further investigation into its biological mechanisms is warranted to fully understand its therapeutic potential.

Several synthetic routes have been developed for the preparation of 2-Methyloxazolo[4,5-c]pyridine-4-thiol:

  • Cyclization of Precursors: A common method involves the cyclization of 2-methylpyridine with appropriate reagents to form the oxazole ring followed by thiolation.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the process while improving yield and reducing reaction times.
  • Green Chemistry Approaches: Environmentally friendly methods utilizing water as a solvent have been explored to minimize waste and enhance safety.

These methods are crucial for producing the compound in sufficient quantities for research and application purposes.

2-Methyloxazolo[4,5-c]pyridine-4-thiol has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Material Science: Its unique properties may be exploited in creating novel materials with specific functionalities.
  • Agriculture: Potential use as a biopesticide or fungicide due to its antimicrobial properties.

Research into these applications continues as scientists explore its full potential.

Interaction studies involving 2-Methyloxazolo[4,5-c]pyridine-4-thiol are essential for understanding its pharmacokinetics and pharmacodynamics. These studies typically focus on:

  • Protein Binding Affinity: Investigating how well the compound binds to target proteins, which is critical for its efficacy.
  • Metabolic Pathways: Understanding how the compound is metabolized in biological systems can provide insights into its safety and effectiveness.
  • Synergistic Effects: Exploring potential synergistic effects with other compounds may enhance therapeutic outcomes.

Such studies are vital for advancing the compound toward clinical applications.

Several compounds share structural similarities with 2-Methyloxazolo[4,5-c]pyridine-4-thiol. Below is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexUnique Features
6-Methyloxazolo[5,4-b]pyridine-2-thiol0.94Contains a thiol group at a different position
5-Bromooxazolo[4,5-b]pyridine0.83Contains bromine; different reactivity
2-(Methylthio)oxazolo[4,5-b]pyridine0.81Methylthio substitution alters properties
Oxazolo[4,5-b]pyridine-2-thiol0.62Related thiol compound; lacks methyl substitution
Pyridine-4-thiol0.80Simple pyridine structure with a thiol group

The unique positioning of the methyl and thiol groups in 2-Methyloxazolo[4,5-c]pyridine-4-thiol imparts distinct chemical reactivity and biological activity compared to these analogs.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

166.02008399 g/mol

Monoisotopic Mass

166.02008399 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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